N‑Alkyl Linker Length Shortened by One Methylene Unit Relative to the Closest Furyl‑PAB Analog
The compound carries a 2‑phenoxyethyl substituent at N‑1, whereas the nearest commercially cataloged furyl‑PAB, 2‑(2‑furyl)‑1‑(3‑phenoxypropyl)‑1H‑benzimidazole (CAS 433702‑12‑6), contains a 3‑phenoxypropyl chain. In a structurally related PAB chemotype, shortening the linker from propyl to ethyl led to complete loss of antitubercular MIC activity (MIC > 20 μM vs. 0.51 μM for the propyl comparator) [1]. This class‑level precedent indicates that the one‑carbon contraction in 2‑(furan‑2‑yl)‑1‑(2‑phenoxyethyl)benzimidazole is expected to produce a distinct pharmacological profile relative to the propyl‑linked analog.
| Evidence Dimension | Linker length (number of methylene units between benzimidazole N‑1 and phenoxy oxygen) |
|---|---|
| Target Compound Data | 2‑phenoxyethyl (n = 2) |
| Comparator Or Baseline | 2‑(2‑furyl)‑1‑(3‑phenoxypropyl)‑1H‑benzimidazole: 3‑phenoxypropyl (n = 3) |
| Quantified Difference | Δn = −1 methylene unit; class‑level SAR indicates potential for >39‑fold difference in target‑based potency when linker is shortened [1] |
| Conditions | Class‑level inference drawn from the 1‑(5‑(4‑chlorophenyl)‑oxadiazol‑2‑ylthioether) PAB sub‑series evaluated against M. tuberculosis H37Rv in liquid culture [1] |
Why This Matters
Procurement of the ethyl‑linked compound rather than the propyl‑linked analog is essential for studies aimed at probing linker‑length‑dependent QcrB inhibition or for screening libraries where non‑congeneric linker lengths are required to map pharmacophore constraints.
- [1] Chandrasekera, N. S.; Berube, B. J.; Shetye, G. S.; et al. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect. Dis. 2017, 3 (12), 898‑916. View Source
